Vomifoliol

描述

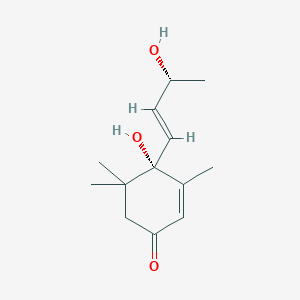

Vomifoliol is a naturally occurring sesquiterpenoid compound, specifically a megastigmane, which has been isolated from various plant sources. . This compound is structurally related to abscisic acid but has a shorter side chain.

准备方法

Synthetic Routes and Reaction Conditions: Vomifoliol can be synthesized through several methods. One approach involves the asymmetric transfer hydrogenation of an acetylenic ketone using chiral ruthenium complexes as catalysts. This method yields optically active this compound stereoisomers . Another method involves the reduction of acetylenic alcohols with lithium aluminum hydride to produce allylic alcohols, which are then converted to this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from plant sources such as Tarenna obtusifolia and Echiochilon fruticosum . The extraction process includes solvent extraction followed by chromatographic purification to isolate this compound in its pure form.

化学反应分析

Types of Reactions: Vomifoliol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can be achieved using lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions involving this compound often use halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions include dehydrothis compound and various substituted derivatives, depending on the specific reagents and conditions used .

科学研究应用

Neuroprotective Effects

Overview : Vomifoliol has been identified as a compound with neuroprotective properties, particularly against amyloid-beta (Aβ) aggregation, which is a hallmark of Alzheimer's disease (AD).

Key Findings :

- In a study conducted on the leaves of Tarenna obtusifolia, this compound demonstrated a moderate inhibition of Aβ aggregation at a concentration of 50 μM (55.71% inhibition) and exhibited protective effects against Aβ-induced cytotoxicity in neuroblastoma SH-SY5Y cells at 20 μM concentration .

- The study highlighted the potential of this compound as a candidate for further investigations into neurodegenerative diseases.

Table 1: Neuroprotective Activity of this compound

| Compound | Inhibition of Aβ Aggregation (%) | Cytotoxicity Protection Concentration (μM) | Reference |

|---|---|---|---|

| This compound | 55.71% at 50 μM | 20 μM | |

| Control | - | - | - |

Antidiabetic Properties

Overview : this compound derivatives have shown promise as potential antidiabetic agents, particularly in enhancing insulin sensitivity.

Key Findings :

- A novel derivative, this compound 9-O-α-arabinofuranosyl (1→6)-β-D-glucopyranoside, isolated from Diospyros kaki, exhibited strong anti-α-glucosidase activity with an IC50 value of 170.62 nM. This compound was also linked to increased glucose uptake in HepG2 cells, suggesting its role as an insulin-sensitizing agent .

Table 2: Antidiabetic Activity of this compound Derivatives

| Compound | IC50 (nM) | Effect on Glucose Uptake | Reference |

|---|---|---|---|

| This compound 9-O-α-arabinofuranosyl (1→6)-β-D-glucopyranoside | 170.62 | Increased uptake in HepG2 cells |

Antimicrobial Properties

Overview : The antimicrobial potential of this compound has been explored in various studies, indicating its effectiveness against certain pathogens.

Key Findings :

- Research on Vietnamese medicinal plants indicated that extracts containing this compound exhibited antibacterial activity against Helicobacter pylori, a bacterium associated with gastric diseases .

Stomatal Regulation

Overview : this compound plays a role in plant physiology by regulating stomatal closure.

Key Findings :

作用机制

Vomifoliol exerts its effects through various molecular targets and pathways:

相似化合物的比较

Vomifoliol is unique among similar compounds due to its specific structural features and biological activities. Similar compounds include:

Abscisic Acid: Structurally related but with a longer side chain.

Dehydrothis compound: An oxidized derivative of this compound.

Stigmasterol: Another plant-derived compound with different biological activities.

This compound stands out due to its combined neuroprotective and immunosuppressive properties, making it a compound of significant interest in both medical and industrial research.

生物活性

Vomifoliol, a cyclohexenone derivative, has gained attention in recent years for its diverse biological activities. Isolated from various plant sources, including Tarenna obtusifolia and Ceriops tagal, this compound exhibits neuroprotective, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Sources

This compound is characterized by its unique cyclohexenone structure. It has been isolated from several plants, notably:

- Tarenna obtusifolia (Rubiaceae)

- Ceriops tagal (Rhizophoraceae)

- Diospyros kaki (Ebenaceae)

The compound's structure is crucial to its biological activity, influencing its interactions with various biological targets.

1. Neuroprotective Effects

This compound has demonstrated significant neuroprotective effects, particularly against amyloid-beta (Aβ) aggregation, which is a hallmark of Alzheimer's disease (AD). A study reported that this compound inhibited Aβ aggregation by 55.71% at a concentration of 50 μM and exhibited cytoprotective effects on neuroblastoma SH-SY5Y cells at 20 μM concentration .

Table 1: Neuroprotective Activity of this compound

| Concentration (μM) | Aβ Aggregation Inhibition (%) | Cell Viability (%) |

|---|---|---|

| 20 | Moderate | High |

| 50 | 55.71 | ~35 |

2. Anti-inflammatory Properties

Research has shown that this compound possesses anti-inflammatory properties by inhibiting the NFAT signaling pathway in Jurkat cells. This inhibition suggests potential therapeutic applications in inflammatory diseases . The compound's IC50 values for inhibiting nitric oxide (NO) production in LPS-activated microglial cells ranged from 39 to 76 μM, indicating its efficacy in reducing neuroinflammation .

3. Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens. For instance, it has shown activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) suggesting its potential as an antibacterial agent .

Table 2: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.3 |

| Escherichia coli | 0.6 |

Case Studies

-

Neuroprotection in Alzheimer's Disease Models :

A study conducted on SH-SY5Y cells indicated that this compound could mitigate the cytotoxic effects induced by Aβ peptides, suggesting its role as a potential neuroprotective agent against AD[ -

Inflammation Reduction in Microglial Cells :

Another investigation revealed that vomifoliol effectively reduced NO levels in activated microglial cells, highlighting its potential in treating neuroinflammatory conditions[ -

Glycemic Control :

Vomifoliol derivatives have been linked to enhanced glucose uptake in HepG2 and 3T3-L1 cells, showcasing their potential role in managing diabetes through anti-α-glucosidase activity with an IC50 value of 170.62 nM[

属性

IUPAC Name |

(4S)-4-hydroxy-4-[(E,3R)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,10,14,16H,8H2,1-4H3/b6-5+/t10-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQMCAKZRXOZLB-KOIHBYQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1(C=CC(C)O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)CC([C@]1(/C=C/[C@@H](C)O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601009964 | |

| Record name | (+)-Vomifoliol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601009964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23526-45-6, 50763-73-0 | |

| Record name | (+)-Vomifoliol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23526-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vomifoliol, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023526456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-4-(3-hydroxy-1-butenyl)-3,5,5-trimethyl-2-cyclohexen-1-one, (4S,3R)-(E)-(+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050763730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Vomifoliol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601009964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VOMIFOLIOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P86438KC5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-HYDROXY-4-(3-HYDROXY-1-BUTENYL)-3,5,5-TRIMETHYL-2-CYCLOHEXEN-1-ONE, (4S,3R)-(E)-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7QV234K84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What plant species are known to contain vomifoliol?

A1: this compound has been identified in a wide range of plant species, including but not limited to:

- Zizyphi Fructus []

- Broussonetia papyrifera []

- Pandanus nobilis x Pandanus vidalii []

- Mentha spp. []

- Palicourea officinalis []

- Vitex leptobotrys []

- Phaseolus vulgaris []

- Hedyotis corymbosa []

- Averrhoa carambola []

- Houttuyniae cordata []

- Allium sativum []

- Cucurbita pepo []

- Isatis indigotica []

- Vitis vinifera [, ]

- Litsea cubeba []

- Prunus persica []

- Euphorbia heteradena []

- Maesa membranacea []

- Dicliptera chinensis []

- Tithonia tagetiflora []

- Echiochilon fruticosum []

- Humulus lupulus []

- Caesalpinia minax []

- Rollinia emarginata []

- Cydonia vulgaris []

- Prunus mahaleb []

- Olea europeae []

- Lycium europaeum []

- Pedicularis cephalantha []

- Viola biflora []

- Aconitum tanguticum []

- Chimonanthus salicifolius []

- Tecoma stans []

- Lactuca sativa []

- Psychotria gitingensis []

- Villaria odorata []

- Lagerstroemia indica []

- Sida acuta []

- Prunus spinosa []

- Crotalaria thebaica []

- Bridelia ferruginea []

Q2: How is this compound typically isolated from plant material?

A2: this compound is commonly isolated using chromatographic techniques such as column chromatography and preparative thin-layer chromatography (TLC) [, , , ]. These methods separate compounds based on their polarity and affinity for the stationary and mobile phases.

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C13H20O2 and a molecular weight of 212.30 g/mol.

Q4: What are the key spectroscopic features that characterize this compound?

A4: this compound is characterized by the following spectroscopic data:

- NMR spectroscopy: 1H and 13C NMR spectra reveal the presence of characteristic signals corresponding to the various proton and carbon environments in the molecule. [, , , , , ]

- Mass spectrometry (MS): MS analysis typically shows a molecular ion peak [M+] at m/z 212, confirming the molecular weight of this compound. [, , , ]

Q5: Has the crystal structure of this compound been determined?

A5: Yes, the crystal structure of this compound has been determined through X-ray diffraction analysis, providing insights into its three-dimensional structure. []

Q6: What are some of the reported biological activities of this compound?

A6: While not as extensively studied as other natural products, this compound has displayed some interesting biological activities, including:

- Phagostimulant activity: Research suggests that this compound acts as a potent phagostimulant for male Bactrocera latifrons (solanaceous fruit fly). []

- Potential gonado-protective effect: A study found that this compound, alongside other compounds, exhibited a potential protective effect against methotrexate-induced testicular injury in mice. This protective effect was attributed to anti-inflammatory, antioxidant, and antiapoptotic properties. []

- Antibacterial activity: this compound, identified in the leaf extracts of Sida acuta, has shown antibacterial activity against various bacterial strains, highlighting its potential use in treating common infections. []

Q7: Are there known interactions of this compound with biological targets?

A7: Specific interactions of this compound with biological targets and its downstream effects are not fully elucidated in the provided research papers. Further studies are needed to explore its mechanism of action and potential therapeutic applications.

Q8: How stable is this compound under different conditions?

A8: While the research papers don't explicitly detail this compound's stability under various conditions, some insights can be gleaned:

- Heat treatment: Several C13-norisoprenoids, including this compound, are known to degrade upon heat treatment at natural pH conditions, leading to the formation of various aroma compounds. []

- Enzymatic hydrolysis: this compound is frequently found in plants in a glycosidically bound form. This suggests that it can be released from these conjugates through enzymatic hydrolysis. [, , , , , , ]

Q9: Have there been successful syntheses of this compound?

A9: Yes, optically active stereoisomers of this compound and its glucosides (roseoside stereoisomers) have been successfully synthesized. This synthetic approach utilized an asymmetric transfer hydrogenation of α,β-acetylenic ketone as a key step. [] Another non-relay total synthesis of this compound and its C-9 epimer has been reported. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。